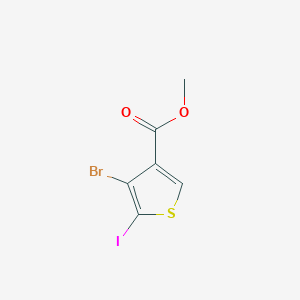

Methyl 4-bromo-5-iodothiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-5-iodothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO2S/c1-10-6(9)3-2-11-5(8)4(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYCJGXXVFIGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24647-84-5 | |

| Record name | methyl 4-bromo-5-iodothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-5-iodothiophene-3-carboxylate

Introduction

Substituted thiophenes are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to mimic phenyl rings while offering different vectors for substitution make them privileged scaffolds in drug discovery. Halogenated thiophenes, in particular, serve as versatile building blocks for the synthesis of complex molecules through various cross-coupling reactions. This guide provides a comprehensive, in-depth exploration of a reliable synthetic pathway to obtain methyl 4-bromo-5-iodothiophene-3-carboxylate, a highly functionalized thiophene derivative with significant potential for further chemical elaboration.

The strategic placement of bromine and iodine atoms on the thiophene ring at positions 4 and 5, respectively, alongside a methyl carboxylate at position 3, offers multiple, orthogonal handles for selective functionalization. The distinct reactivities of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions allow for sequential and site-specific introduction of different substituents, making this molecule a valuable intermediate for the synthesis of novel pharmaceutical agents and organic electronic materials.

This technical guide is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind the experimental choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems grounded in established chemical principles.

Overall Synthesis Pathway

The synthesis of methyl 4-bromo-5-iodothiophene-3-carboxylate is most reliably achieved through a three-step sequence starting from the commercially available 3,4-dibromothiophene. This pathway involves a regioselective lithium-halogen exchange, followed by carboxylation, esterification, and a final regioselective iodination.

Overall synthesis pathway for methyl 4-bromo-5-iodothiophene-3-carboxylate.

Part 1: Synthesis of 4-Bromothiophene-3-carboxylic acid

The initial step focuses on the regioselective formation of 4-bromothiophene-3-carboxylic acid from 3,4-dibromothiophene. This transformation is achieved through a lithium-halogen exchange reaction followed by carboxylation.

Reaction Scheme

// Placeholder for an actual image of the reaction scheme.

Mechanistic Rationale

The choice of 3,4-dibromothiophene as the starting material is strategic for achieving the desired 4-bromo substitution pattern. Direct bromination of thiophene-3-carboxylic acid can lead to a mixture of isomers, with a potential preference for the 5-position.[1][2] The use of 3,4-dibromothiophene allows for a highly regioselective reaction.

The lithium-halogen exchange occurs preferentially at the 3-position of the thiophene ring. This is due to the slightly higher acidity of the proton at the 3-position compared to the 4-position in thiophene, which translates to a greater susceptibility of the C-Br bond at this position to undergo exchange with an organolithium reagent. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions, such as the elimination of lithium bromide or further reactions of the generated thienyllithium intermediate.

The subsequent addition of solid carbon dioxide (dry ice) to the reaction mixture results in the carboxylation of the thienyllithium intermediate, yielding the lithium salt of 4-bromothiophene-3-carboxylic acid. Acidic workup then provides the desired carboxylic acid.

Detailed Experimental Protocol

-

Materials and Equipment:

-

3,4-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, low-temperature thermometer, and an inert atmosphere setup (e.g., nitrogen or argon).

-

-

Procedure:

-

Under an inert atmosphere, a solution of 3,4-dibromothiophene (1.0 eq) in anhydrous diethyl ether or THF is prepared in a round-bottom flask and cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.0-1.1 eq) is added dropwise to the stirred solution via a dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 30-60 minutes.[3]

-

While maintaining the low temperature, the reaction is quenched by the addition of an excess of crushed dry ice.[3] This can be done by carefully adding small pieces of dry ice to the reaction mixture or by pouring the reaction mixture onto a slurry of dry ice in a separate flask.

-

The reaction mixture is allowed to slowly warm to room temperature. The reaction is then quenched by the addition of 1 M HCl solution.

-

The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-bromothiophene-3-carboxylic acid.

-

The crude product can be purified by recrystallization (e.g., from a mixture of hexane and ethyl acetate) to afford the pure product as a solid.

-

Characterization Data

-

Appearance: White to off-white solid.

-

Melting Point: 158-163 °C.

-

¹H NMR (CDCl₃): δ (ppm) 8.11 (d, J = 1.6 Hz, 1H), 7.51 (d, J = 1.6 Hz, 1H).[1]

-

¹³C NMR (CDCl₃): δ (ppm) 167.5, 136.2, 131.8, 126.5, 110.9.

Part 2: Synthesis of Methyl 4-bromothiophene-3-carboxylate

The second step involves the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic and effective method for this transformation.

Reaction Scheme

// Placeholder for an actual image of the reaction scheme.

Mechanistic Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[4] The reaction is typically carried out in an excess of the alcohol (in this case, methanol) to drive the equilibrium towards the product side. A strong acid catalyst, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. The reaction is usually heated to reflux to increase the reaction rate.

Detailed Experimental Protocol

-

Materials and Equipment:

-

4-Bromothiophene-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer.

-

-

Procedure:

-

A solution of 4-bromothiophene-3-carboxylic acid (1.0 eq) in an excess of methanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) is carefully added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours (typically 4-24 hours), or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether or ethyl acetate and washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated to give the crude methyl 4-bromothiophene-3-carboxylate.

-

The product can be purified by column chromatography on silica gel if necessary.

-

Characterization Data

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

¹H NMR (CDCl₃): δ (ppm) 8.05 (d, J = 1.5 Hz, 1H), 7.45 (d, J = 1.5 Hz, 1H), 3.85 (s, 3H).

-

¹³C NMR (CDCl₃): δ (ppm) 163.5, 135.8, 131.5, 128.0, 110.2, 52.5.

Part 3: Synthesis of Methyl 4-bromo-5-iodothiophene-3-carboxylate

The final step is the regioselective iodination of methyl 4-bromothiophene-3-carboxylate at the 5-position. This is an electrophilic aromatic substitution reaction.

Reaction Scheme

// Placeholder for an actual image of the reaction scheme.

Mechanistic Rationale

The iodination of the thiophene ring is an electrophilic aromatic substitution. The 5-position of the methyl 4-bromothiophene-3-carboxylate is the most electron-rich and sterically accessible position for electrophilic attack. The sulfur atom strongly activates the adjacent α-positions (2 and 5) through resonance. The bromo and carboxylate groups are deactivating, but the activating effect of the sulfur atom at the 5-position is dominant.

N-Iodosuccinimide (NIS) is a convenient and effective source of an electrophilic iodine species ("I⁺").[5] The reaction is often catalyzed by a protic acid, such as trifluoroacetic acid (TFA), which protonates the NIS, making it a more potent electrophile.[6]

Simplified mechanism of acid-catalyzed iodination with NIS.

Detailed Experimental Protocol

-

Materials and Equipment:

-

Methyl 4-bromothiophene-3-carboxylate

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (anhydrous)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and an inert atmosphere setup.

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve methyl 4-bromothiophene-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

-

Add N-iodosuccinimide (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (e.g., 5-10 mol%).

-

Stir the reaction mixture at room temperature for several hours (typically 2-12 hours), monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by adding saturated sodium thiosulfate solution to reduce any unreacted NIS.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 4-bromo-5-iodothiophene-3-carboxylate.

-

Characterization Data

-

Appearance: White to pale yellow solid.

-

¹H NMR (CDCl₃): δ (ppm) 8.15 (s, 1H), 3.88 (s, 3H).

-

¹³C NMR (CDCl₃): δ (ppm) 163.0, 138.0, 132.5, 115.0, 75.0, 52.8.

-

Mass Spectrometry (MS): Calculated for C₆H₄BrIO₂S, exact mass and observed mass should be reported.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 3,4-Dibromothiophene | n-BuLi, CO₂ (dry ice) | 4-Bromothiophene-3-carboxylic acid | 70-85 |

| 2 | 4-Bromothiophene-3-carboxylic acid | CH₃OH, H₂SO₄ (cat.) | Methyl 4-bromothiophene-3-carboxylate | 85-95 |

| 3 | Methyl 4-bromothiophene-3-carboxylate | NIS, CF₃COOH (cat.) | Methyl 4-bromo-5-iodothiophene-3-carboxylate | 80-90 |

Safety Precautions

-

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Bromine and Brominated Compounds: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

-

N-Iodosuccinimide (NIS): Irritant. Avoid inhalation and contact with skin and eyes.

-

Trifluoroacetic Acid (TFA): Highly corrosive. Handle with care in a fume hood.

-

Solvents: Diethyl ether and THF are highly flammable. Acetonitrile is toxic. Use in a well-ventilated area away from ignition sources.

References

- Gronowitz, S., & Raznikiewicz, T. (1963). 3-Bromothiophene. Organic Syntheses, 43, 14.

- Lawesson, S. O. (1957). Recent research in the field of thiophene chemistry. Arkiv för Kemi, 11, 373-386.

- Motoyama, R., Nishimura, S., Imoto, E., Murakami, Y., Hari, K., & Ogawa, J. (1957). The Synthesis of Thiophene Derivatives. I. The Synthesis of 2-Substituted Thiophenes. Nippon Kagaku Zasshi, 78(6), 950-954.

- Troyanowsky, C. (1955). Sur la préparation de quelques dérivés du thiophène. Bulletin de la Société Chimique de France, 1424-1426.

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.

- Gronowitz, S. (1955). On the preparation of 3-substituted thiophenes. Arkiv för Kemi, 7, 267-272.

- Gronowitz, S. (1959). On the chemistry of 3-substituted thiophenes. Arkiv för Kemi, 13, 295-303.

- European Patent Office. (1990). Method for producing 3-methyl-2-thiophenecarboxylic acid (EP0395353A1).

- Zubkov, E. A. (1994). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Mol. Cryst. and Liq. Cryst., 246(1), 361-364.

- Mori, A., et al. (2005). Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. Organic Letters, 7(22), 5083-5085.

- Fagnou, K., et al. (2010). Regiocontrolled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 210.

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Methylthiophene. Retrieved from [Link]

- Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296.

- Nemeth, G., et al. (2010).

- Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1289.

-

Manac Inc. (2023, February 17). Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21. Retrieved from [Link]

- University of Florida. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP)

- Reddit. (2020, March 19). Help with MonoBromination of 3-Thiophenecarboxylic acid. r/chemhelp.

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

- D’Auria, M., & Cericola, D. (2016). Regiocontrolled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2236-2244.

- Hossain, M. A., & Al-Majid, A. M. (2014). Clean and Efficient Iodination of Thiophene Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E1-E5.

- Vibhute, A. Y., et al. (2011). Iodination of Reactive aromatics by Iodine and Iodic acid. International Journal of Chemical Sciences, 9(3), 1163-1168.

- Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

- Ciappa, A., et al. (2020). Iodolactonization of 3-Alkynylthiophene-2-Carboxylic and 3-Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. European Journal of Organic Chemistry, 2020(38), 6069-6078.

- Olah, G. A., et al. (2004). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. The Journal of Organic Chemistry, 69(26), 9293-9296.

- Luliński, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-401.

- Radhakrishnamurti, P. S., & Janardhana, C. (1981). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry Section A, 20A(1), 40-42.

- Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide.

-

Manac Inc. (2022, December 6). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17. Retrieved from [Link]

- Krasowska, D., Karpowicz, R., & Drabowicz, J. (2017). Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with optically active alcohols 88 and 90. In Chiral Polythiophenes (pp. 1-25).

- Shinde, A. T., et al. (2010). A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. ChemInform, 41(44).

- Asghar, M. A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(7), 3985-4007.

- jOeCHEM. (2019, January 25).

Sources

Methyl 4-bromo-5-iodothiophene-3-carboxylate chemical formula and molecular weight

This technical guide details the physicochemical properties, synthetic pathways, and orthogonal reactivity profile of Methyl 4-bromo-5-iodothiophene-3-carboxylate , a critical scaffold in medicinal chemistry and materials science.

Executive Summary

Methyl 4-bromo-5-iodothiophene-3-carboxylate (CAS: 24647-84-5) is a poly-halogenated heteroaromatic building block. Its primary value lies in the chemically distinct halogen substituents (bromine at C4, iodine at C5). This structural asymmetry enables highly controlled, sequential cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to introduce two different aryl or heteroaryl groups onto the thiophene core with precise regiocontrol.

Physicochemical Specifications

| Property | Specification |

| Chemical Name | Methyl 4-bromo-5-iodothiophene-3-carboxylate |

| CAS Number | 24647-84-5 |

| Molecular Formula | C₆H₄BrIO₂S |

| Molecular Weight | 346.97 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (Typical range for similar analogs) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| SMILES | COC(=O)C1=C(Br)C(I)=SC1 |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light sensitive |

Synthetic Route & Regiochemistry

The synthesis of this compound relies on the exploitation of the inherent reactivity differences between the

Retrosynthetic Analysis

The most efficient route utilizes Methyl 4-bromothiophene-3-carboxylate as the precursor. The introduction of the iodine atom is achieved via electrophilic aromatic substitution (EAS).

-

Directing Effects: The sulfur atom strongly activates the

-positions (C2 and C5). The C3-ester group is electron-withdrawing and meta-directing, further deactivating C2 while leaving C5 relatively accessible. -

Sterics: The C4-bromine atom sterically hinders the C3 and C5 positions slightly, but C5 remains the most nucleophilic site available for electrophilic attack.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway for the regioselective iodination of methyl 4-bromothiophene-3-carboxylate.

Reactivity Profile: Orthogonal Cross-Coupling

The defining feature of this molecule is the reactivity gap between the C–I and C–Br bonds.

Mechanistic Basis

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.

-

Bond Dissociation Energy (BDE): C–I (~65 kcal/mol) < C–Br (~81 kcal/mol).

-

Kinetic Consequence: Pd(0) inserts into the C5–I bond significantly faster than the C4–Br bond. This allows for the selective functionalization of C5 at room temperature or mild heating, leaving the C4–Br bond intact for a subsequent reaction.

Sequential Functionalization Strategy

Figure 2: Orthogonal functionalization strategy exploiting the reactivity difference between C-I and C-Br bonds.

Experimental Protocols

Protocol A: Synthesis via Iodination

Note: Perform in a fume hood due to lachrymatory potential.

-

Preparation: Dissolve Methyl 4-bromothiophene-3-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) in portions at 0 °C. Alternatively, use

(1.1 eq) with -

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1] The product will appear as a less polar spot compared to the starting material.

-

Workup: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color changes from reddish-brown to yellow). Extract with Ethyl Acetate (3x).[2] -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Site-Selective Suzuki Coupling (C5-I)

-

Setup: Charge a reaction vial with Methyl 4-bromo-5-iodothiophene-3-carboxylate (1.0 eq), Aryl Boronic Acid (1.05 eq), and

(3-5 mol%). -

Solvent: Add degassed Dioxane/Water (4:1 ratio).

-

Base: Add

(2.0 eq). -

Conditions: Heat to 50–60 °C under Argon for 2–6 hours. Crucial: Do not overheat (>80 °C) to avoid premature reaction at the C4-Br site.

-

Validation: Monitor consumption of the starting iodide. Isolate the mono-coupled product before proceeding to the second coupling.

Safety & Handling

-

Hazards: Thiophene derivatives are often skin irritants and lachrymators. The compound contains organic halides which may be toxic if ingested.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Disposal: Halogenated organic waste. Do not dispose of in standard drains.

References

-

BLD Pharm. (2025). Product Analysis: Methyl 4-bromo-5-iodothiophene-3-carboxylate (CAS 24647-84-5).[1] Retrieved from

-

ChemicalBook. (2024). Synthesis of Methyl 5-bromothiophene-3-carboxylate intermediates. Retrieved from

-

PubChem. (2025). Compound Summary: Methyl 4-bromo-5-methylthiophene-2-carboxylate. Retrieved from

-

MDPI. (2021). Regioselective Synthesis of substituted thiophenes via direct lithiation. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Thiophene Derivatives. Retrieved from

Sources

Physical and chemical properties of Methyl 4-bromo-5-iodothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-5-iodothiophene-3-carboxylate is a halogenated thiophene derivative of significant interest in medicinal chemistry and materials science. The thiophene ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] The presence of three distinct functional groups—a methyl ester, a bromine atom, and an iodine atom—on the thiophene core provides a versatile platform for synthetic diversification, enabling the exploration of a wide range of chemical space. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, drawing upon data from related structures to offer valuable insights for researchers.

Physicochemical Properties

While specific experimental data for Methyl 4-bromo-5-iodothiophene-3-carboxylate is not extensively available in public literature, its key physicochemical properties can be reliably predicted and are summarized below. These properties are crucial for designing reaction conditions, purification protocols, and for understanding its potential as a drug candidate.

| Property | Value | Source/Basis |

| CAS Number | 24647-84-5 | [3] |

| Molecular Formula | C₆H₄BrIO₂S | [3] |

| Molecular Weight | 346.96 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature, likely colorless to pale yellow crystals or powder. | Based on related compounds like Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.[1] |

| Melting Point | Not reported. Expected to be in the range of 100-150 °C. | Based on related dihalogenated thiophene carboxylates.[1] |

| Boiling Point | Not reported. Expected to be >300 °C at atmospheric pressure, likely with decomposition. | General trend for similar aromatic compounds. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | Based on the nonpolar nature of the substituted thiophene ring. |

Molecular Structure

The structure of Methyl 4-bromo-5-iodothiophene-3-carboxylate features a thiophene ring substituted at the 3, 4, and 5 positions. The IUPAC name is methyl 4-bromo-5-iodothiophene-3-carboxylate.

Caption: 2D structure of Methyl 4-bromo-5-iodothiophene-3-carboxylate.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | s | 3H | -OCH₃ |

The absence of a proton on the thiophene ring simplifies the spectrum in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the substituents.

| Chemical Shift (δ, ppm) | Assignment | | --- | --- | --- | | ~162 | C=O (ester) | | ~140 | C-Br | | ~135 | C-COOCH₃ | | ~115 | C-S (adjacent to I) | | ~95 | C-I | | ~53 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch (if any impurities are present) |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| 1500-1400 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| Below 800 | Medium-Strong | C-Br and C-I stretches |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and iodine.

| m/z | Interpretation |

| 346/348 | [M]⁺ and [M+2]⁺ molecular ion peaks, showing the isotopic pattern for one bromine atom. |

| 315/317 | Loss of -OCH₃ |

| 287/289 | Loss of -COOCH₃ |

| 127 | [I]⁺ |

| 79/81 | [Br]⁺ |

Synthesis

A plausible synthetic route to Methyl 4-bromo-5-iodothiophene-3-carboxylate can be devised from commercially available starting materials. A common strategy involves the halogenation of a pre-functionalized thiophene ring.

Caption: Proposed synthetic pathway for Methyl 4-bromo-5-iodothiophene-3-carboxylate.

Step-by-Step Protocol (Proposed)

Step 1: Bromination of Methyl thiophene-3-carboxylate

-

To a solution of methyl thiophene-3-carboxylate in a suitable solvent such as acetonitrile or acetic acid, add N-bromosuccinimide (NBS) in portions at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to afford Methyl 4-bromothiophene-3-carboxylate.

Step 2: Iodination of Methyl 4-bromothiophene-3-carboxylate

-

Dissolve Methyl 4-bromothiophene-3-carboxylate in a solvent like acetic acid.

-

Add N-iodosuccinimide (NIS) to the solution and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until completion.

-

Work-up the reaction as described in Step 1.

-

Purify the final product by recrystallization or column chromatography.

Reactivity and Potential Applications

The chemical reactivity of Methyl 4-bromo-5-iodothiophene-3-carboxylate is dominated by the two different halogen atoms, which allows for selective functionalization.

Cross-Coupling Reactions

The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This differential reactivity allows for sequential functionalization of the thiophene ring. For instance, a Suzuki coupling can be performed selectively at the 5-position (C-I) while leaving the 4-position (C-Br) intact for a subsequent coupling reaction.

Caption: Sequential cross-coupling strategy for functionalizing Methyl 4-bromo-5-iodothiophene-3-carboxylate.

Applications in Drug Discovery

Substituted thiophenes are integral components of many biologically active molecules.[4] The ability to introduce diverse substituents at the 4- and 5-positions of the thiophene ring makes Methyl 4-bromo-5-iodothiophene-3-carboxylate a valuable building block for the synthesis of compound libraries for high-throughput screening. The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives, further expanding the accessible chemical diversity. Potential therapeutic areas where derivatives of this compound could be explored include oncology, infectious diseases, and inflammatory disorders.

Safety Information

While specific toxicity data for Methyl 4-bromo-5-iodothiophene-3-carboxylate is not available, it should be handled with the standard precautions for halogenated organic compounds. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

Methyl 4-bromo-5-iodothiophene-3-carboxylate is a highly functionalized and versatile building block with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Although detailed experimental data for this specific compound is limited, its properties and reactivity can be reasonably inferred from related structures. The differential reactivity of the bromo and iodo substituents provides a powerful tool for the regioselective synthesis of complex, polysubstituted thiophene derivatives. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Retrieved February 13, 2026, from [Link]

-

ACG Publications. (2023). Records of Natural Products-SI. Retrieved February 13, 2026, from [Link]

-

Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved February 13, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 13, 2026, from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 13, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved February 13, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of Methyl 4-bromo-3-hydroxy-5-methyl-2-thiophenecarboxylate. Retrieved February 13, 2026, from [Link]

-

Khan, K. M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(12), 2285. [Link]

-

Asghar, F., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1230, 129883. [Link]

-

M. G. B. Drew, et al. (2013). Crystal structure and spectral characterization of La2(CO3)3 ⋅ 5H2O – an industrially relevant lanthanide carbonate. Zeitschrift für anorganische und allgemeine Chemie, 639(12-13), 2327-2333. [Link]

-

Okungbowa, R. N. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Pharmaceutical Research International, 37(1), 1-13. [Link]

-

Wang, C., et al. (2021). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 19(3), 576-580. [Link]

-

Uher, M., et al. (1980). Infrared spectra of heterocumulenes. VIII. Nature of the v as (NCS) complex band of aromatic isothiocyanates. Chemical Papers, 34(5), 683-687. [Link]

-

Hatakeyama, T., et al. (2011). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Advanced Synthesis & Catalysis, 353(1), 133-136. [Link]

-

Spac, A. F., et al. (2012). Spectral UV and IR Determinations of new xanthine derivatives. Farmacia, 60(6), 940-946. [Link]

-

Li, Y., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes. Tetrahedron Letters, 98, 153765. [Link]

- B. L. F. D. C. A. G. M. H. H. P. R. J. S. T. M. W. M. (2011). U.S. Patent No. 7,923,473. U.S.

-

Al-Ghamdi, S., et al. (2021). 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). ResearchGate. [Link]

-

PubChem. (n.d.). 4-Bromo-5-methylthiophene-2-carboxylic acid. Retrieved February 13, 2026, from [Link]

-

Amer, A., & Burkhardt, T. J. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

-

NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved February 13, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 5-bromo-4-methoxythiophene-3-carboxylate. Retrieved February 13, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 4,5-dibromothiophene-3-carboxylate. Retrieved February 13, 2026, from [Link]

-

NIST. (n.d.). Diethyl isopropylidenemalonate. Retrieved February 13, 2026, from [Link]

-

MassBank. (2008, October 21). Organic compounds. Retrieved February 13, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved February 13, 2026, from [Link]

-

Ronsisvalle, G., et al. (2018). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2018(3), M1009. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Halothiophene Carboxylates

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the architecture of modern chemical compounds. First identified in 1882 by Viktor Meyer as an impurity in coal tar-derived benzene, its unique electronic and structural properties have cemented its role as a "privileged pharmacophore" in medicinal chemistry and a fundamental building block in materials science.[1][2][3] The thiophene ring is often considered a bioisostere of the benzene ring, meaning it can frequently replace a phenyl group in a biologically active molecule without a significant loss of activity, a strategy employed in drugs like the NSAID lornoxicam.[2][4] This versatility has driven extensive research into its functionalization, with halothiophene carboxylates emerging as exceptionally valuable and adaptable intermediates.

This guide provides a comprehensive exploration of the discovery and historical development of halothiophene carboxylates. We will trace the evolution of their synthesis from classical, often strenuous methods to modern, efficient catalytic protocols. By explaining the causality behind experimental choices and detailing key methodologies, this document serves as a technical resource for researchers, scientists, and professionals in drug development and materials science, offering insights into the strategic importance of this class of compounds.

Part 1: The Genesis of a Core Moiety - Early Routes to Thiophene Carboxylates

The journey to halothiophene carboxylates begins with the synthesis of their parent structures: thiophene carboxylic acids. The carboxyl group, particularly at the highly reactive 2-position, provides a critical synthetic "handle" for elaboration into esters, amides, and other functionalities. Early and foundational methods focused on two primary pathways: the acylation-oxidation sequence and direct carboxylation via organometallics.

Friedel-Crafts Acylation and Subsequent Oxidation

One of the most traditional routes involves the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene.[5] This electrophilic substitution is typically catalyzed by Lewis acids like tin tetrachloride or protic acids such as phosphoric acid to avoid the polymerization that stronger Lewis acids like aluminum chloride can induce with thiophene.[5][6] The resulting ketone, 2-acetylthiophene, is then oxidized to thiophene-2-carboxylic acid. A common and historically significant method for this oxidation is the haloform reaction, using an aqueous alkaline hypochlorite solution.[5][7] A 1949 patent by Viktor Weinmayr notably describes a process for oxidizing 2-acetylthiophene without its isolation from the solvent used in the preceding Friedel-Crafts reaction, a key step towards improving commercial feasibility.[7]

Carboxylation via Organometallic Intermediates

A more direct approach to installing the carboxyl group involves the use of highly reactive organometallic intermediates. Thiophene's α-protons are sufficiently acidic to be removed by strong bases like n-butyllithium, forming 2-thienyllithium.[2] This potent nucleophile can then be "quenched" by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield thiophene-2-carboxylic acid.[8][9] Similarly, Grignard reagents, prepared from a halothiophene (e.g., 2-bromothiophene) and magnesium, can be carbonated with CO2 to achieve the same transformation.[8][9][10] These methods offer high yields but require stoichiometric use of strong bases or metals and often necessitate cryogenic temperatures and strictly anhydrous conditions.[11]

The Dawn of Direct Carboxylation

More recent advancements have focused on the direct carboxylation of thiophene's C-H bonds, bypassing the need for pre-functionalization or harsh organometallic reagents. These modern techniques represent a significant leap in efficiency and sustainability.

-

Lewis Acid-Mediated Carboxylation : Researchers have demonstrated that thiophenes can be directly carboxylated with CO2 using Lewis acids like ethylaluminum dichloride (EtAlCl2).[12] This method proceeds via electrophilic aromatic substitution, with the Lewis acid activating both the thiophene ring and the CO2.[12]

-

Transition Metal-Catalyzed Carboxylation : The development of transition metal catalysis has been transformative. Palladium complexes, for instance, can catalyze the direct carboxylation of thiophenes with CO2, proceeding through C-H bond activation and subsequent CO2 insertion into the metal-carbon bond.[13] More recently, silver(I)-catalyzed systems using a phosphine ligand have been developed that enable the direct carboxylation of thiophenes under mild conditions.[11][14] These catalytic approaches offer improved functional group tolerance and milder reaction conditions compared to traditional organometallic routes.[11]

Part 2: The Strategic Introduction of Halogens

With robust methods for synthesizing the thiophene carboxylate core established, the next crucial step in the historical development was the introduction of halogen atoms. Halogens serve two primary purposes: they modulate the electronic properties of the ring, influencing biological activity, and they provide additional, highly specific handles for further synthetic diversification, most notably through metal-catalyzed cross-coupling reactions.[15][16] The synthesis of halothiophene carboxylates has historically proceeded along two logical, convergent pathways.

Strategy A: Halogenation of a Pre-Formed Thiophene Carboxylate

In this approach, thiophene-2-carboxylic acid or its ester is subjected to electrophilic halogenation. The carboxyl group is a deactivating, meta-directing group in classical benzene chemistry. However, in the highly reactive thiophene system, the directing effect of the ring's sulfur atom dominates, leading to substitution at the 5- and 4-positions.

Halogenation of the thiophene ring is remarkably facile, occurring much more readily than with benzene.[6] Careful control of reaction conditions is therefore essential to achieve selective mono- or di-halogenation.

-

Chlorination & Bromination : Reagents like sulfuryl chloride (SO2Cl2) or N-bromosuccinimide (NBS) are commonly used.[17][18] A patent describes the use of sulfuryl chloride in a halogenated hydrocarbon solvent at low temperatures (below -35 °C) to introduce a halogen at the 4-position of a thiophene-2-carboxylate ester.[17]

-

Iodination : Direct iodination can be achieved using iodine in the presence of an oxidizing agent like nitric acid.[6]

Strategy B: Carboxylation of a Pre-Halogenated Thiophene

This alternative and widely used strategy begins with a commercially available or synthesized halothiophene. The carboxyl group is then introduced, typically at a position activated by the halogen through metallation.

For example, 2,4-dibromo-3-methylthiophene can be selectively metallated at the 2-position using a Grignard reaction, followed by carbonation with CO2 to install the carboxylic acid functionality.[8][18] Similarly, tetrachlorothiophene can be converted to 3,4,5-trichloro-2-thiophenecarboxylic acid via lithiation with n-butyllithium followed by quenching with CO2.[8][9] This pathway provides excellent regiochemical control, as the position of the carboxyl group is dictated by the initial C-X bond that is converted into a C-metal bond.

Diagram: Convergent Strategies for Halothiophene Carboxylate Synthesis

Caption: Two primary synthetic routes to halothiophene carboxylates.

Part 3: Applications in Drug Discovery and Materials Science

Halothiophene carboxylates are not typically the final product but rather crucial intermediates. Their value lies in the orthogonal reactivity of the halogen and carboxylate groups, which allows for precise, stepwise construction of complex molecules.

Pillars of Pharmaceutical Synthesis

In drug development, these compounds serve as versatile scaffolds. The carboxylic acid can be readily converted to amides, esters, or acid chlorides, while the halogen atom is a prime substrate for transition metal-catalyzed cross-coupling reactions.

-

Insecticides : Halogenated 2-thiophenecarboxylic acid derivatives are key building blocks for a class of 1,2,4-triazole insecticides.[8][9][10] For instance, 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride are assembled into the final tri-ring systems of potent insecticides with low mammalian toxicity.[9][10]

-

Anti-bacterial Agents : The synthesis of novel antibacterial agents has utilized 5-bromothiophene-2-carboxylic acid as a starting material. The carboxylate is first used in an esterification reaction, and the bromo-substituents are then replaced via Suzuki-Miyaura cross-coupling reactions to build a library of potential drug candidates targeting E. coli enzymes.

-

General Drug Scaffolds : Compounds like 4,5-Dichlorothiophene-2-carboxylic acid are highlighted as exceptionally adaptable intermediates for creating novel drug candidates targeting a wide range of diseases.[19] The two chlorine atoms and the carboxylic acid provide multiple reactive sites for building intricate molecular architectures.[19]

Building Blocks for Advanced Materials

The same properties that make halothiophene carboxylates useful in medicine also make them valuable in materials science, particularly for the synthesis of conjugated polymers used in organic electronics. The ability to undergo cross-coupling reactions (like Suzuki or Stille couplings) at the halogenated position allows for the controlled, step-growth polymerization of thiophene units into well-defined oligomers and polymers.[15][20][21] These materials are foundational to the development of organic field-effect transistors (OFETs), organic photovoltaics (solar cells), and organic light-emitting diodes (OLEDs).[15][16]

Part 4: Key Experimental Protocols

To provide a practical context for the discussed methodologies, this section details representative experimental protocols. These are self-validating systems, grounded in established literature, that illustrate both classical and modern approaches.

Protocol 1: Synthesis of 3,4,5-Trichloro-2-thiophenecarboxylic Acid via Lithiation (Strategy B)

This protocol is adapted from methodologies developed for insecticide synthesis and demonstrates the carboxylation of a polyhalogenated thiophene.[8][9]

Objective: To synthesize 3,4,5-trichloro-2-thiophenecarboxylic acid from tetrachlorothiophene.

Materials:

-

Tetrachlorothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl tert-butyl ether (MTBE), anhydrous

-

Carbon dioxide (dry ice or gas)

-

Hydrochloric acid (HCl), aqueous solution

-

Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Dissolve tetrachlorothiophene in anhydrous MTBE and cool the solution to -60 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature below -55 °C. The n-butyllithium performs a selective lithium-halogen exchange at the 2-position.

-

Stir the resulting solution at -60 °C for 1 hour to ensure complete formation of the 2-lithiated intermediate.

-

Quench the reaction by adding crushed dry ice in small portions or by bubbling dry CO2 gas through the solution, ensuring the temperature does not rise significantly.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Add water to the mixture, and then acidify with aqueous HCl to a pH of ~1 to protonate the carboxylate salt.

-

Separate the organic layer. Extract the aqueous layer with MTBE.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4,5-trichloro-2-thiophenecarboxylic acid.

-

The product can be further purified by recrystallization.

Diagram: Workflow for Lithiation-Carboxylation Protocol

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 7. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of potential manufacturing routes for substituted thiophenes--preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and reactions of halo-substituted alkylthiophenes : a review [researchonline.jcu.edu.au]

- 16. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 17. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 18. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

Precision Engineering of the Thiophene Ring: Mastering C-I Bond Reactivity

Executive Summary

In the landscape of medicinal chemistry, the thiophene ring serves as a critical bioisostere for the phenyl group, offering altered metabolic profiles and improved solubility. However, the introduction of iodine onto the thiophene scaffold creates a unique paradox: the Carbon-Iodine (C-I) bond is the most reactive handle for cross-coupling, yet its lability renders it susceptible to unwanted migration ("Halogen Dance") and deiodination.

This guide provides a mechanistic deep-dive into controlling C-I reactivity. We move beyond standard textbook definitions to explore the kinetic vs. thermodynamic controls that allow researchers to selectively functionalize the thiophene ring.

The Electronic Landscape: Why Thiophene C-I Bonds Are Unique

Unlike benzene, thiophene is electron-rich (π-excessive). The sulfur atom donates electron density into the ring via resonance, making the carbons nucleophilic. However, this density is not distributed equally.

- -Positions (C2/C5): Highly electron-rich and acidic. The C-I bond here is activated for oxidative addition but also prone to acid-catalyzed protodeiodination.

- -Positions (C3/C4): Less electron-rich. A C-I bond here is slightly more stable but harder to install via direct electrophilic substitution.

Bond Dissociation Energy (BDE) & Oxidative Addition

The C(sp

| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | Relative Rate of Oxidative Addition (Pd |

| Thiophene C-I | ~63-65 | Fastest ( |

| Thiophene C-Br | ~78-81 | Moderate ( |

| Thiophene C-Cl | ~90-93 | Slow (Requires specialized ligands) |

Implication: In a molecule containing both bromine and iodine (e.g., 2-bromo-5-iodothiophene), the palladium catalyst will insert exclusively into the C-I bond under standard conditions (

The "Halogen Dance": A Double-Edged Sword

The most notorious feature of iodothiophenes is the Halogen Dance (HD) reaction. This is a base-catalyzed halogen migration that occurs when an iodothiophene is treated with a hindered base (e.g., LDA, LTMP) at low temperatures.

Mechanism of Migration

The reaction is driven by thermodynamics.[4] It proceeds not through a benzyne-like intermediate, but via a series of rapid lithium-halogen exchanges.

-

Deprotonation: The base removes the most acidic proton (typically adjacent to the sulfur or the halogen).

-

Migration: The iodine atom migrates to the lithiated carbon, while the lithium moves to the position originally occupied by the iodine.

-

Equilibrium: The "dance" continues until the lithium rests at the most thermodynamically stable position (usually the

-carbon next to sulfur).

Visualization of the Pathway

The following diagram illustrates the mechanistic flow of the Halogen Dance on a substituted thiophene.

Figure 1: The Halogen Dance mechanism converts kinetically accessible isomers into thermodynamically stable lithiated species.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling[5][6]

While the Halogen Dance is a lithiation phenomenon, the C-I bond is most commonly utilized in transition metal catalysis (Suzuki-Miyaura, Sonogashira).

Chemoselectivity in Polyhalogenated Systems

When designing a synthesis for a drug candidate like a thienopyridine derivative, researchers often use 2-bromo-5-iodothiophene .

-

Step 1: Suzuki coupling at C5-I (Room Temperature, Pd(PPh

) -

Step 2: Substitution or second coupling at C2-Br (Requires heat or stronger catalyst).

The Catalytic Cycle

The rate-determining step for iodothiophenes is rarely the oxidative addition (which is fast). It is often the transmetallation , especially with bulky boronic acids.

Figure 2: The catalytic cycle for iodothiophene coupling. Note that oxidative addition is rapid due to the weak C-I bond.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Iodo-3-methylthiophene

Direct electrophilic iodination prefers the

Reagents: 3-methylthiophene, N-Iodosuccinimide (NIS), Acetic Acid/Chloroform (1:1). Procedure:

-

Dissolve 3-methylthiophene (1.0 eq) in a 1:1 mixture of CHCl

and AcOH at 0°C. -

Add NIS (1.05 eq) portion-wise over 30 minutes. Note: Protect from light to prevent radical scrambling.

-

Stir at 0°C for 2 hours. Monitor by TLC (Hexanes).

-

Quench: Add 10% Na

S -

Workup: Extract with DCM, wash with NaHCO

, dry over MgSO -

Yield: Expect >85% of the 2-iodo isomer. The 5-iodo isomer is a minor impurity due to steric hindrance at C2 being overcome by electronic activation.

Protocol B: The "Halogen Dance" (Isomerization)

Converting 2-bromo-thiophene to 3-bromo-thiophene (Applicable to Iodo-analogues with strict temp control).

Reagents: 2-Bromothiophene, LDA (Lithium Diisopropylamide), THF, -78°C. Procedure:

-

Preparation: Flame-dry a flask under Argon. Add THF and diisopropylamine.[6] Cool to -78°C. Add n-BuLi to generate LDA in situ.

-

Addition: Add 2-bromothiophene dropwise. Crucial: Keep T < -70°C.

-

The Dance: Stir for 30 minutes. The lithiated species scrambles. The thermodynamic sink is the 3-bromo-2-lithiothiophene species.

-

Trapping: Quench with MeOH (for protonation) to yield 3-bromothiophene, or an electrophile (e.g., DMF) to get 3-bromo-2-formylthiophene.

-

Validation:

H NMR is required to confirm the shift of the halogen.

References

-

Mechanistic Pathways for Halogen Dance Reactions in Bromothiophenes. Indian Academy of Sciences. [Link]

-

Modeling a Halogen Dance Reaction Mechanism: A Density Functional Theory Study. White Rose Research Online / J. Comp.[7] Chem. [Link]

- Method of Preparing a 3-Iodothiophene.

-

Predicting Selectivity in Oxidative Addition of C–S Bonds of Substituted Thiophenes. ACS Organometallics. [Link]

-

Palladium-Catalyzed Coupling Reactions of Bromothiophenes. PubMed / Org. Lett. [Link]

-

3-Bromothiophene Synthesis Procedure. Organic Syntheses. [Link]

Sources

- 1. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 5. Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

A Technical Guide to the Electronic Properties of Bromo-Iodothiophene Derivatives for Advanced Organic Electronics

This guide provides an in-depth analysis of the synthesis, characterization, and theoretical modeling of bromo-iodothiophene derivatives, offering a comprehensive resource for researchers and scientists in organic electronics and materials science.

The strategic incorporation of bromine and iodine atoms onto thiophene-based conjugated systems represents a sophisticated approach to fine-tuning their electronic and solid-state properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The distinct electronegativity, polarizability, and size of these halogens, along with their specific positions on the thiophene ring, provide a powerful toolkit for modulating molecular orbital energy levels, intermolecular interactions, and thin-film morphology. This guide elucidates the fundamental principles and practical methodologies for harnessing these effects to design next-generation organic electronic materials.

Synthetic Pathways to Bromo-Iodothiophene Derivatives

The synthesis of bromo-iodothiophene derivatives typically involves selective halogenation reactions on a pre-existing thiophene core or the use of halogenated thiophene building blocks in cross-coupling reactions. The choice of synthetic route is dictated by the desired substitution pattern and the need to avoid side reactions.

Key Synthetic Strategies:

-

Electrophilic Halogenation: Direct bromination and iodination of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS). The regioselectivity of these reactions is governed by the directing effects of existing substituents on the ring.

-

Lithiation-Halogenation: For more precise control over the position of halogenation, a common strategy involves the deprotonation of a specific C-H bond using a strong base (e.g., n-butyllithium) followed by quenching with an electrophilic halogen source (e.g., Br₂ or I₂).

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, are instrumental in constructing more complex architectures using bromo- and iodo-functionalized thiophene monomers.

Exemplary Protocol: Synthesis of 2-Bromo-5-iodothiophene

This protocol describes a common two-step procedure for the synthesis of 2-bromo-5-iodothiophene, a versatile building block.

Step 1: Monobromination of Thiophene

-

Dissolve thiophene (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Slowly add N-bromosuccinimide (NBS) (1.0 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purify the crude product by distillation or column chromatography to obtain 2-bromothiophene.

Step 2: Iodination of 2-Bromothiophene

-

Dissolve 2-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add n-butyllithium (n-BuLi) (1.05 eq) to the solution and stir for 1 hour at -78 °C.

-

Add a solution of iodine (I₂) (1.1 eq) in THF to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography to yield 2-bromo-5-iodothiophene.

Characterization of Electronic Properties

A combination of electrochemical and spectroscopic techniques is employed to determine the key electronic parameters of bromo-iodothiophene derivatives.

Experimental Workflow for Electronic Characterization

The following diagram illustrates the typical workflow for characterizing the electronic properties of a newly synthesized bromo-iodothiophene derivative.

A. Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

Detailed Protocol:

-

Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Working Electrode Preparation: Deposit a thin film of the bromo-iodothiophene derivative onto a glassy carbon working electrode by drop-casting from a dilute solution.

-

Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of the prepared working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) reference electrode.

-

Ferrocene Calibration: Record the cyclic voltammogram of ferrocene (Fc/Fc⁺) under the same conditions. The ferrocene redox couple is used as an internal standard, with its oxidation potential typically assumed to be -4.8 eV relative to the vacuum level.

-

Data Acquisition: Scan the potential of the working electrode to measure the onset oxidation potential (Eox) and onset reduction potential (Ered) of the bromo-iodothiophene derivative.

-

Energy Level Calculation:

-

HOMO (eV) = -[Eox - Eox(Fc) + 4.8]

-

LUMO (eV) = -[Ered - Eox(Fc) + 4.8]

-

Electrochemical Band Gap (Eg) = LUMO - HOMO

-

B. UV-Vis Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of absorption in the solid state corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing the optical band gap.

Detailed Protocol:

-

Sample Preparation: Prepare a thin film of the bromo-iodothiophene derivative on a quartz substrate by spin-coating, drop-casting, or vacuum deposition.

-

Data Acquisition: Record the absorption spectrum of the thin film over a relevant wavelength range (e.g., 300-800 nm).

-

Band Gap Calculation: Convert the absorption spectrum from wavelength (λ) to energy (eV). The optical band gap (Egopt) is determined from the onset of the absorption edge, which can be estimated from the x-intercept of the tangent line to the low-energy side of the absorption peak. A more rigorous method involves creating a Tauc plot.

Theoretical Modeling with Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure of bromo-iodothiophene derivatives, complementing experimental findings.

Modeling Workflow:

DFT calculations can predict HOMO/LUMO energy levels, electron density distribution, and simulated absorption spectra. These theoretical results, when benchmarked against experimental data, can elucidate structure-property relationships and guide the design of new materials with targeted electronic properties.

Structure-Property Relationships and Data Summary

The electronic properties of bromo-iodothiophene derivatives are highly dependent on the number and position of the halogen substituents. The following table summarizes typical trends observed for these compounds.

| Substitution Pattern | Typical HOMO Level (eV) | Typical LUMO Level (eV) | Typical Band Gap (eV) | Key Effects |

| 2-Bromothiophene | -5.4 to -5.6 | -1.8 to -2.0 | 3.6 to 3.8 | Moderate electron-withdrawing effect, slight stabilization of HOMO/LUMO. |

| 2-Iodothiophene | -5.3 to -5.5 | -1.9 to -2.1 | 3.4 to 3.6 | Weaker electron-withdrawing effect than bromine, but higher polarizability can enhance intermolecular interactions. |

| 2,5-Dibromothiophene | -5.6 to -5.8 | -2.0 to -2.2 | 3.6 to 3.8 | Increased stabilization of both HOMO and LUMO levels compared to monosubstitution. |

| 2-Bromo-5-iodothiophene | -5.5 to -5.7 | -2.0 to -2.2 | 3.5 to 3.7 | Asymmetric substitution can induce favorable dipole moments and packing motifs. |

| 3-Bromothiophene | -5.3 to -5.5 | -1.7 to -1.9 | 3.6 to 3.8 | Substitution at the 3-position has a less pronounced effect on frontier orbital energies compared to the 2-position. |

General Trends:

-

HOMO/LUMO Stabilization: Both bromine and iodine are electron-withdrawing groups that stabilize the HOMO and LUMO energy levels, leading to higher electron affinities and ionization potentials. This is beneficial for improving air stability in n-type and p-type semiconductors, respectively.

-

Band Gap Tuning: While halogenation generally lowers the frontier molecular orbital energies, the effect on the band gap is more nuanced and depends on the specific substitution pattern and resulting molecular conformation.

-

Intermolecular Interactions: The presence of heavy atoms like bromine and iodine can promote stronger intermolecular interactions (e.g., halogen bonding), which can lead to more ordered solid-state packing and improved charge transport.

Conclusion and Future Outlook

Bromo-iodothiophene derivatives are a versatile class of materials with highly tunable electronic properties. The strategic placement of bromine and iodine atoms on the thiophene backbone provides a powerful means to control frontier molecular orbital energies, band gaps, and intermolecular interactions. The synthetic and characterization protocols outlined in this guide provide a framework for the rational design and evaluation of these materials for a wide range of organic electronic applications.

Future research in this area will likely focus on the development of novel synthetic methodologies for more complex substitution patterns, the exploration of non-covalent interactions such as halogen bonding to control solid-state morphology, and the integration of these materials into high-performance electronic devices. A deeper understanding of the interplay between molecular structure, processing, and device performance will be crucial for unlocking the full potential of bromo-iodothiophene derivatives in next-generation organic electronics.

References

-

Title: An overview of the synthesis of thiophene-based derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis of 2-Bromo-5-Iodothiophene Source: Organic Syntheses URL: [Link]

-

Title: Halogenated conjugated materials for organic electronics Source: Journal of Materials Chemistry C URL: [Link]

-

Title: Halogenation as a gateway to tuning the electronic, optical, and solid-state properties of conjugated organic materials Source: Journal of Materials Chemistry C URL: [Link]

Unlocking New Frontiers in Medicinal Chemistry and Materials Science: A Technical Guide to the Potential Research Areas for Methyl 4-bromo-5-iodothiophene-3-carboxylate

Introduction: The Untapped Potential of a Versatile Thiophene Building Block

Thiophene and its derivatives are cornerstones in the fields of medicinal chemistry and materials science, valued for their unique electronic properties and ability to serve as versatile scaffolds in the synthesis of complex molecules.[1][2][3][4] The strategic placement of halogen atoms on the thiophene ring provides reactive handles for further functionalization, enabling the construction of diverse molecular architectures with tailored properties.[5] Methyl 4-bromo-5-iodothiophene-3-carboxylate is a particularly intriguing, yet underexplored, building block. The presence of three distinct functional groups—a methyl ester and two different halogens at specific positions—offers a rich platform for selective chemical modifications. This guide will provide a comprehensive overview of the potential research areas for this compound, complete with detailed experimental protocols and the scientific rationale behind the proposed investigations.

Proposed Synthesis of Methyl 4-bromo-5-iodothiophene-3-carboxylate

Caption: Proposed synthetic route for Methyl 4-bromo-5-iodothiophene-3-carboxylate.

Experimental Protocol: Synthesis of Methyl 4-bromo-5-iodothiophene-3-carboxylate

Part 1: Synthesis of Methyl 4-bromothiophene-3-carboxylate

-

To a solution of Methyl thiophene-3-carboxylate (1 equivalent) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 4-bromothiophene-3-carboxylate.

Part 2: Synthesis of Methyl 4-bromo-5-iodothiophene-3-carboxylate

-

Dissolve Methyl 4-bromothiophene-3-carboxylate (1 equivalent) in glacial acetic acid.

-

Add N-Iodosuccinimide (NIS) (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 70°C and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the final product, Methyl 4-bromo-5-iodothiophene-3-carboxylate.

Potential Research Area 1: Selective Cross-Coupling Reactions for the Synthesis of Novel Pharmaceutical Scaffolds

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds presents a prime opportunity for selective functionalization. In palladium-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond due to its lower bond dissociation energy.[6][7][8][9] This allows for a stepwise introduction of different substituents at the 5- and 4-positions of the thiophene ring, leading to a wide array of novel compounds with potential biological activity.[10][11][12]

Caption: Stepwise functionalization via selective cross-coupling reactions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Step 1: Selective Coupling at the 5-position (C-I)

-

To a degassed mixture of Methyl 4-bromo-5-iodothiophene-3-carboxylate (1 equivalent), an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent (e.g., 1,4-dioxane/water), add a base (e.g., K₂CO₃, 2 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90°C for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography to obtain the 5-aryl-4-bromothiophene derivative.

Step 2: Coupling at the 4-position (C-Br)

-

Using the 5-aryl-4-bromothiophene derivative from the previous step (1 equivalent), repeat the Suzuki-Miyaura coupling procedure with a different arylboronic acid (1.2 equivalents).

-

More forcing reaction conditions, such as a higher temperature (e.g., 100-110°C) or a more active catalyst system (e.g., Pd(dppf)Cl₂), may be required to facilitate the reaction at the less reactive C-Br bond.

-

Work-up and purify as described in Step 1 to yield the 4,5-diarylthiophene derivative.

Potential Research Area 2: Development of Novel Conjugated Materials

Thiophene-based conjugated polymers are of significant interest in materials science for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[13][14] The dihalogenated nature of Methyl 4-bromo-5-iodothiophene-3-carboxylate makes it an excellent monomer for polymerization reactions, such as Stille or Suzuki polycondensation. The ester functionality can be further modified post-polymerization to tune the polymer's electronic and physical properties.

Experimental Protocol: Synthesis of a Thiophene-based Polymer via Stille Coupling

-

To a solution of Methyl 4-bromo-5-iodothiophene-3-carboxylate (1 equivalent) and a distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent) in a dry, degassed solvent (e.g., toluene or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (0.02 equivalents).

-

Heat the mixture under an inert atmosphere at 90-110°C for 24-48 hours.

-

Monitor the increase in viscosity of the reaction mixture.

-

Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration and wash it with methanol and acetone to remove residual catalyst and oligomers.

-

Dry the polymer under vacuum.

-